Pyrroline

Computational Chemistry Molecular Energetics Isomer Stability

2-Pyrroline (CAS 28350-87-0), also designated as 2,3-dihydro-1H-pyrrole or Δ²-pyrroline, is a five-membered nitrogen-containing heterocycle with the molecular formula C₄H₇N and a molecular weight of 69.11 g/mol. It belongs to the pyrroline class, which comprises three structural isomers distinguished by the position of the single endocyclic double bond relative to the nitrogen atom: 1-pyrroline (a cyclic imine), 2-pyrroline (a cyclic enamine), and 3-pyrroline (a cyclic secondary amine).

Molecular Formula C4H7N
Molecular Weight 69.11 g/mol
CAS No. 28350-87-0
Cat. No. B1223166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrroline
CAS28350-87-0
Synonymsdihydropyrrole
pyrroline
Molecular FormulaC4H7N
Molecular Weight69.11 g/mol
Structural Identifiers
SMILESC1CNC=C1
InChIInChI=1S/C4H7N/c1-2-4-5-3-1/h1,3,5H,2,4H2
InChIKeyRSEBUVRVKCANEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Pyrroline (CAS 28350-87-0) for Procurement: Cyclic Enamine Scaffold with Distinct Isomer-Specific Stability and Reactivity


2-Pyrroline (CAS 28350-87-0), also designated as 2,3-dihydro-1H-pyrrole or Δ²-pyrroline, is a five-membered nitrogen-containing heterocycle with the molecular formula C₄H₇N and a molecular weight of 69.11 g/mol [1]. It belongs to the pyrroline class, which comprises three structural isomers distinguished by the position of the single endocyclic double bond relative to the nitrogen atom: 1-pyrroline (a cyclic imine), 2-pyrroline (a cyclic enamine), and 3-pyrroline (a cyclic secondary amine) [2]. Unlike the fully aromatic pyrrole, pyrrolines are non-aromatic, partially hydrogenated derivatives that serve as versatile synthetic intermediates and structural scaffolds in both natural products and pharmaceutical agents [3].

Why 2-Pyrroline (CAS 28350-87-0) Cannot Be Replaced by 3-Pyrroline or 1-Pyrroline in Research and Industrial Applications


Substituting 2-pyrroline with its isomeric counterparts—3-pyrroline (CAS 109-96-6) or 1-pyrroline (CAS 5724-81-2)—introduces distinct and often unpredictable changes in molecular stability, reactivity, and functional group compatibility. The three isomers differ fundamentally in their electronic structure and chemical behavior: 1-pyrroline is a cyclic imine, 2-pyrroline is a cyclic enamine, and 3-pyrroline is a cyclic secondary amine [1]. These differences translate into measurable variations in thermodynamic stability, with the 3-isomer being most stable, while 2-pyrroline is less stable by approximately 3 kcal mol⁻¹ and 1-pyrroline less stable by 16 kcal mol⁻¹ [2]. Furthermore, 2-pyrrolines exist in tautomeric equilibrium with the corresponding 1-pyrrolines and are capable of undergoing reduction to pyrrolidines under catalytic hydrogenation conditions, whereas their isomer-specific reactivity profiles dictate divergent synthetic pathways and downstream applications [3]. Consequently, generic substitution without isomer verification will compromise experimental reproducibility and material performance.

Quantitative Differential Evidence for 2-Pyrroline (CAS 28350-87-0) Against Closest Isomeric and Structural Analogs


Thermodynamic Stability Comparison: 2-Pyrroline vs. 3-Pyrroline vs. 1-Pyrroline

Ab initio gradient method calculations at the Hartree-Fock level with a 4-21 basis set augmented by polarization functions on nitrogen establish that the three pyrroline isomers exhibit substantially different thermodynamic stabilities. The 3-pyrroline isomer is the most stable, with 2-pyrroline being less stable by 3 kcal mol⁻¹ and 1-pyrroline less stable by 16 kcal mol⁻¹ relative to the 3-isomer [1].

Computational Chemistry Molecular Energetics Isomer Stability

Reductive Transformation Capacity: 2-Pyrroline to Pyrrolidine Conversion

2-Pyrroline can be selectively reduced to pyrrolidine using hydrogen gas in the presence of a nickel catalyst, a transformation that leverages its enamine character . In contrast, the fully aromatic pyrrole is not easily reduced catalytically and requires more forcing conditions using Pd, Pt, or Raney Ni catalysts at moderate temperature and pressure, while 1-pyrroline (as a cyclic imine) undergoes alternative reduction pathways [1].

Catalytic Hydrogenation Organic Synthesis Heterocyclic Reduction

Isomer-Specific Ring Conformation: 2-Pyrroline Envelope Geometry vs. Planar 3-Pyrroline

Computational geometry optimization reveals distinct ring conformations among the pyrroline isomers. The ring in 2-pyrroline approximates an envelope conformation with a carbon adjacent to the nitrogen atom slightly raised out of the plane, rendering it completely asymmetric [1]. In contrast, 3-pyrroline adopts an envelope form with the NH group in the axial position and possesses only one stable conformation, while 1-pyrroline is completely asymmetric but its ring differs only slightly from being completely planar [1].

Structural Biology Molecular Modeling Conformational Analysis

Enamine vs. Imine Functional Distinction: 2-Pyrroline vs. 1-Pyrroline Reactivity

The pyrroline isomers are distinguished by their functional group classification: 1-pyrroline is a cyclic imine, whereas 2-pyrroline is a cyclic enamine and 3-pyrroline is a cyclic secondary amine [1]. This functional distinction translates into divergent reactivity profiles—2-pyrrolines (as enamines) can participate in electrophilic addition and cycloaddition reactions characteristic of enamine chemistry, while 1-pyrrolines (as imines) undergo nucleophilic addition, hydrolysis, and reduction to amines via distinct mechanistic pathways [2].

Functional Group Chemistry Synthetic Methodology Cycloaddition

Validated Application Scenarios for 2-Pyrroline (CAS 28350-87-0) Based on Quantitative Evidence


Synthetic Intermediate for Enamine-Specific Transformations

Researchers requiring a cyclic enamine for electrophilic additions, cycloadditions, or enamine alkylation reactions should procure 2-pyrroline specifically, as the 1-pyrroline isomer (a cyclic imine) and 3-pyrroline isomer (a secondary amine) exhibit fundamentally different reactivity profiles [1]. The enamine character of 2-pyrroline enables its participation in reactions such as Michael additions and cycloadditions that are not accessible to the imine or amine isomers [1].

Mild Catalytic Hydrogenation to Pyrrolidine Building Blocks

Laboratories synthesizing pyrrolidine derivatives via hydrogenation should select 2-pyrroline over pyrrole or 1-pyrroline when milder reaction conditions are preferred. The reduction of 2-pyrroline to pyrrolidine can be accomplished using H₂ gas with a nickel catalyst , whereas pyrrole requires noble metal catalysts (Pd, Pt, or Raney Ni) at moderate temperature and pressure for catalytic reduction [2].

Molecular Modeling and Conformational Studies Requiring Non-Planar Enamine Geometry

Computational chemists and structural biologists investigating ligand-receptor interactions or supramolecular assemblies that require a non-planar, enamine-type five-membered ring should utilize 2-pyrroline as the model scaffold. The ring adopts an envelope conformation with a raised carbon adjacent to nitrogen, distinct from the near-planar 1-pyrroline and the axially-oriented NH envelope of 3-pyrroline [3].

Scaffold for Bioactive Compound Synthesis Where Moderate Isomer Stability is Advantageous

Medicinal chemists designing pyrroline-containing pharmacophores may find 2-pyrroline the optimal balance between the highly unstable 1-pyrroline (ΔE = +16 kcal mol⁻¹ relative to 3-pyrroline) and the more thermodynamically stable 3-pyrroline. The intermediate stability of 2-pyrroline (ΔE = +3 kcal mol⁻¹) may provide a suitable reactivity window for downstream functionalization while maintaining adequate shelf stability for synthetic workflows [3].

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